molecular formula C17H23NO2 B14006265 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate CAS No. 1224-46-0

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate

Cat. No.: B14006265
CAS No.: 1224-46-0
M. Wt: 273.37 g/mol
InChI Key: BREBNYJPOXXELW-UHFFFAOYSA-N
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Description

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring and a phenylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate typically involves the reaction of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylcyclohex-3-en-1-yl)propan-2-ol: A precursor in the synthesis of the carbamate compound.

    Phenyl isocyanate: Another related compound used in the synthesis.

    Terpineol: A compound with a similar cyclohexene structure but different functional groups.

Uniqueness

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate is unique due to its specific combination of a cyclohexene ring and a phenylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

1224-46-0

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl N-phenylcarbamate

InChI

InChI=1S/C17H23NO2/c1-13-9-11-14(12-10-13)17(2,3)20-16(19)18-15-7-5-4-6-8-15/h4-9,14H,10-12H2,1-3H3,(H,18,19)

InChI Key

BREBNYJPOXXELW-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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